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molecular formula C14H17BrFNO2 B8466306 tert-Butyl 7-bromo-6-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-Butyl 7-bromo-6-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B8466306
M. Wt: 330.19 g/mol
InChI Key: YJTMKANCKBDVKQ-UHFFFAOYSA-N
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Patent
US08436008B2

Procedure details

tert-Butyl 7-bromo-6-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate (0.272 g, 1.0 mmol) in ethyl acetate (1 mL) was treated with 4.0 M of hydrogen chloride in 1,4-dioxane (1.0 mL, 4.0 mmol) at r.t. for 2 h. The mixture was diluted with ethyl ether, and centrifugalized. The solvents were decanted. The residue was dried in-vacuo to afford the desired product as HCl salt which was directly used in next step reaction without further purification.
Quantity
0.272 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][N:8](C(OC(C)(C)C)=O)[CH2:9]2)=[CH:4][C:3]=1[F:19].[ClH:20].O1CCOCC1>C(OCC)(=O)C.C(OCC)C>[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][NH:8][CH2:9]2)=[CH:4][C:3]=1[F:19].[ClH:20]

Inputs

Step One
Name
Quantity
0.272 g
Type
reactant
Smiles
BrC1=C(C=C2CCN(CC2=C1)C(=O)OC(C)(C)C)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
1 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were decanted
CUSTOM
Type
CUSTOM
Details
The residue was dried in-vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C2CCNCC2=C1)F
Name
Type
product
Smiles
Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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